molecular formula C32H25FN4O B12697985 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- CAS No. 133381-55-2

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-

Cat. No.: B12697985
CAS No.: 133381-55-2
M. Wt: 500.6 g/mol
InChI Key: NJPVEXLMFXDVOA-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, an indole moiety, and an acetyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route typically includes:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Indole Moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.

    Acetylation: The final step involves the acetylation of the pyrazole ring, typically using acetic anhydride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Condensation: The indole moiety allows for condensation reactions with aldehydes or ketones, forming various Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The indole moiety, in particular, is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- include other pyrazole derivatives and indole-containing compounds. Some examples are:

    1H-Pyrazole, 1-acetyl-5-phenyl-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Similar structure but without the fluorine atom.

    1H-Pyrazole, 1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Similar structure with a chlorine atom instead of fluorine.

    1H-Indole, 3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Lacks the pyrazole core but retains the indole moiety.

The uniqueness of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- lies in its combination of the pyrazole and indole structures, along with the presence of the fluorophenyl group, which may enhance its biological activity and chemical reactivity.

Properties

CAS No.

133381-55-2

Molecular Formula

C32H25FN4O

Molecular Weight

500.6 g/mol

IUPAC Name

1-[3-(2-fluorophenyl)-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C32H25FN4O/c1-21(38)37-31(24-14-5-8-16-27(24)33)19-30(36-37)25-15-7-9-17-28(25)34-20-26-23-13-6-10-18-29(23)35-32(26)22-11-3-2-4-12-22/h2-18,20,31,35H,19H2,1H3

InChI Key

NJPVEXLMFXDVOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6F

Origin of Product

United States

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